Orphenadrine hydrochloride

Descripción general

Descripción

El clorhidrato de orfenadrina es un antagonista muscarínico que se utiliza principalmente como relajante muscular. Pertenece a la clase de antihistamínicos de etanolamina y está estrechamente relacionado con la difenhidramina. Este compuesto se utiliza para tratar el dolor muscular y para ayudar al control motor en la enfermedad de Parkinson .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El clorhidrato de orfenadrina se sintetiza mediante un proceso de varios pasos. Los pasos clave implican la reacción de 2-metilbenzhidrol con dimetilaminoetanol en presencia de un ácido fuerte para formar el intermedio, que luego se convierte en clorhidrato de orfenadrina por reacción con ácido clorhídrico .

Métodos de producción industrial: En entornos industriales, la síntesis de clorhidrato de orfenadrina implica pasos similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción constante .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de orfenadrina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, particularmente en el átomo de nitrógeno

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como el metóxido de sodio en condiciones básicas

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y derivados de orfenadrina .

Aplicaciones Científicas De Investigación

Musculoskeletal Pain Management

Orphenadrine is commonly used as an adjunct therapy for acute musculoskeletal conditions. It is often combined with nonsteroidal anti-inflammatory drugs (NSAIDs) or other analgesics to enhance pain relief. The drug acts by exerting anticholinergic effects, which help alleviate muscle spasms and discomfort.

Clinical Findings:

- A systematic review indicated that orphenadrine is effective in reducing pain associated with acute low back pain when used alongside physical therapy and rest .

- In a comparative study, orphenadrine was found to provide significant improvements in pain scores among patients suffering from acute musculoskeletal injuries compared to placebo .

Treatment of Muscle Cramps

Recent studies have investigated the efficacy of orphenadrine in treating muscle cramps, particularly in patients with liver cirrhosis. A pilot study demonstrated its effectiveness in significantly reducing the frequency and duration of muscle cramps.

Case Study:

- In a randomized controlled trial involving 30 cirrhotic patients, those treated with orphenadrine (100 mg twice daily) exhibited a reduction in muscle cramp frequency from 12.53 to 0.6 cramps per week after one month (p < 0.001). The duration of cramps also decreased from an average of 1 minute to just 0.1 minutes .

| Parameter | Baseline | Post-Treatment | p-value |

|---|---|---|---|

| Frequency of Cramps (per week) | 12.53 ± 6.01 | 0.6 ± 0.74 | <0.001 |

| Duration of Cramps (minutes) | 1 | 0.1 | <0.001 |

| Pain Score | 8/10 | 0/10 | <0.001 |

Parkinson's Disease Management

Orphenadrine has been utilized in managing symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms due to its anticholinergic properties.

Mechanism of Action:

- The drug functions by restoring the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia, which is disrupted in Parkinson's disease . It has been shown to improve rigidity and tremors but may have limited effects on bradykinesia.

Adjunct Therapy for Other Conditions

Orphenadrine is also used as part of combination therapies for various conditions:

- Postoperative Pain Relief: A study highlighted the use of a fixed combination of orphenadrine and diclofenac for postoperative pain management, showing improved patient satisfaction without significant side effects .

- Psychiatric Applications: There are emerging reports on orphenadrine-induced psychosis, particularly in older adults, emphasizing the need for careful monitoring during treatment .

Mecanismo De Acción

El clorhidrato de orfenadrina ejerce sus efectos bloqueando los receptores muscarínicos, lo que inhibe la acción de la acetilcolina. Esto conduce a la relajación muscular y al alivio del dolor. También tiene propiedades antihistamínicas y anestésicas locales leves .

Compuestos similares:

Ciclobenzaprina: Otro relajante muscular utilizado para fines similares pero con un mecanismo de acción diferente.

Singularidad: El clorhidrato de orfenadrina es único debido a su combinación de antagonismo muscarínico, propiedades antihistamínicas leves y anestésicas locales, lo que lo hace efectivo tanto para la relajación muscular como para el alivio del dolor .

Comparación Con Compuestos Similares

Cyclobenzaprine: Another muscle relaxant used for similar purposes but with a different mechanism of action.

Tizanidine: Used for muscle spasm relief but has a shorter duration of action compared to orphenadrine.

Uniqueness: Orphenadrine hydrochloride is unique due to its combination of muscarinic antagonism, mild antihistaminic, and local anesthetic properties, making it effective for both muscle relaxation and pain relief .

Actividad Biológica

Orphenadrine hydrochloride is a muscle relaxant with significant biological activity, particularly in the treatment of muscle pain and motor control disorders such as Parkinson's disease. This article delves into its pharmacodynamics, mechanisms of action, clinical efficacy, and side effects, supported by recent studies and data.

Orphenadrine functions primarily as a muscarinic antagonist , exerting its effects through several mechanisms:

- Anticholinergic Activity : It acts as a nonselective antagonist of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties. It is approximately 58% as potent as atropine in this regard .

- NMDA Receptor Antagonism : Orphenadrine also inhibits N-methyl-D-aspartate (NMDA) receptors, which may play a role in its analgesic effects .

- Histamine H1 Receptor Antagonism : The compound exhibits antihistaminic properties that may contribute to its overall efficacy in pain relief .

Pharmacokinetics

- Bioavailability : Approximately 90% when administered orally.

- Protein Binding : High protein binding at about 95%.

- Metabolism : Primarily metabolized in the liver via demethylation to active metabolites.

- Half-life : Ranges from 13 to 20 hours, allowing for sustained activity post-administration .

Clinical Efficacy

Orphenadrine has been studied for various clinical applications, particularly in managing muscle cramps and pain associated with musculoskeletal conditions. A notable pilot study assessed its effectiveness in cirrhotic patients suffering from muscle cramps:

Case Study: Efficacy in Cirrhotic Patients

- Study Design : A randomized controlled trial involving 30 patients with liver cirrhosis experiencing frequent muscle cramps.

- Intervention : Patients received either orphenadrine (100 mg twice daily) or calcium carbonate (500 mg twice daily) for one month.

| Parameter | Baseline (Orphenadrine) | Post-Treatment (Orphenadrine) | Baseline (Calcium Carbonate) | Post-Treatment (Calcium Carbonate) |

|---|---|---|---|---|

| Frequency of Cramps (per week) | 12.53 ± 6.01 | 0.6 ± 0.74 | 11.07 ± 5.58 | 8.33 ± 4.67 |

| Duration of Cramps (minutes) | 1 | 0.1 | - | - |

| Pain Score (0-10) | 8 | 0 | 7.8 | 6.6 |

- Results : The orphenadrine group showed a significant reduction in the frequency and duration of muscle cramps, along with a marked improvement in pain scores compared to baseline measurements (all ) .

Side Effects

While generally well-tolerated, orphenadrine can cause side effects due to its anticholinergic properties:

Propiedades

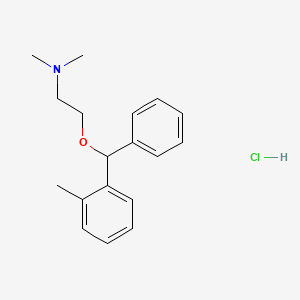

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZKYYIKWZOKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO.ClH, C18H24ClNO | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-98-7 (Parent) | |

| Record name | Orphenadrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025815 | |

| Record name | Orphenadrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992) | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SID855661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

341-69-5 | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orphenadrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orphenadrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orphenadrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orphenadrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orphenadrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBY910DUXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

313 to 315 °F (NTP, 1992) | |

| Record name | ORPHENADRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.